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Compound of Interest

Compound Name: 2,5-Dimethylpyridin-4-amine

Cat. No.: B1334585

Abstract: This technical guide provides a comprehensive overview of 2,5-dimethylpyrimidin-4-
amine, a heterocyclic amine of interest to researchers in medicinal chemistry and drug
development. This document consolidates available data on its chemical identity, structural
characteristics, and physicochemical properties. Due to the limited availability of direct
experimental protocols for this specific molecule, this guide also presents a plausible synthesis
pathway and a representative biological screening workflow based on established
methodologies for analogous pyrimidine derivatives. This guide is intended for researchers,
scientists, and drug development professionals seeking detailed technical information on this
compound.

A Note on Chemical Nomenclature: Initial database searches for "2,5-Dimethylpyridin-4-
amine" yield limited technical information. However, a structurally similar compound, "2,5-
dimethylpyrimidin-4-amine,” is well-documented and commercially available. Given the
specificity of the user's request for in-depth technical data, this guide will focus on the
pyrimidine derivative, as it is the likely compound of interest for research and development
purposes.

Chemical Identity and Structure

2,5-dimethylpyrimidin-4-amine is a substituted pyrimidine with the chemical formula CeHoNs.[1]
It is identified by the CAS number 73-70-1.[2] The structure consists of a pyrimidine ring
substituted with methyl groups at positions 2 and 5, and an amine group at position 4.

Molecular Structure:
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Caption: 2D structure of 2,5-dimethylpyrimidin-4-amine.

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of 2,5-
dimethylpyrimidin-4-amine.[1][2]

Property Value Source

CAS Number 73-70-1 PubChem][2]
Molecular Formula CeHoN3 PubChem[1]
Molecular Weight 123.16 g/mol PubChem|[2]
IUPAC Name 2,5-dimethylpyrimidin-4-amine PubChem|[2]
SMILES CC1=CN=C(N=C1N)C PubChem|[2]

UXKNAXNFIYFMIB-
InChl Key PubChem|[2]
UHFFFAOYSA-N

XlogP (predicted) 0.6 PubChemLite[1]

Monoisotopic Mass 123.07965 Da PubChemLite[1]
White to off-white solid ) )

Appearance Commercial Suppliers
(reported)

Storage Temperature 2-8 °C (under inert gas) Commercial Suppliers

Experimental Protocols
Proposed Synthesis of 2,5-Dimethylpyrimidin-4-amine

While a specific, detailed synthesis for 2,5-dimethylpyrimidin-4-amine is not readily available in
the reviewed literature, a plausible and efficient method can be derived from the well-
established synthesis of substituted aminopyrimidines. The principal synthesis often involves
the cyclization of a B-dicarbonyl compound (or a functional equivalent) with an N-C-N
containing molecule, such as a guanidine or amidine derivative.
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The following protocol outlines a proposed synthesis based on the reaction of 2-methyl-3-
oxobutanenitrile with acetamidine.

Experimental Workflow: Synthesis of 2,5-Dimethylpyrimidin-4-amine

Proposed Synthesis Workflow for 2,5-Dimethylpyrimidin-4-amine

Reactant Preparation

2-Methyl-3-oxobutanenitrile Acetamidine Hydrochloride

clization Reagfion

Combine reactants in an appropriate solvent (e.g., ethanol)
Add a base (e.g., sodium ethoxide)
Reflux the mixture for several hours

Work-up anfd Isolation

Cool the reaction mixture
Remove solvent under reduced pressure
Partition between water and an organic solvent (e.g., ethyl acetate)

l

Separate the organic layer
Dry over anhydrous sodium sulfate
Filter and concentrate to yield crude product

Purifigation

Purify the crude product by column chromatography or recrystallization

Charactgrization

Confirm structure and purity using NMR, Mass Spectrometry, and HPLC

Click to download full resolution via product page
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Caption: Proposed workflow for the synthesis of 2,5-dimethylpyrimidin-4-amine.
Detailed Methodology:

o Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in
anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add acetamidine hydrochloride. Stir the mixture for 30 minutes at room temperature.

» Addition of B-Ketonitrile: Add 2-methyl-3-oxobutanenitrile dropwise to the reaction mixture.

o Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC).

o Work-up: After completion, cool the reaction mixture to room temperature and neutralize with
a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

o Extraction: Redissolve the residue in water and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers.

« |solation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate,
filter, and concentrate in vacuo to obtain the crude product.

 Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.qg.,
ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford
pure 2,5-dimethylpyrimidin-4-amine.

e Characterization: Confirm the identity and purity of the final product using *H NMR, 3C NMR,
mass spectrometry, and HPLC analysis.

Representative Biological Screening Protocol: Kinase
Inhibition Assay

Derivatives of the aminopyrimidine scaffold are frequently investigated as kinase inhibitors. The
following is a generalized in vitro protocol for assessing the inhibitory activity of 2,5-
dimethylpyrimidin-4-amine against a target protein kinase.

Experimental Workflow: In Vitro Kinase Inhibition Assay
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Generalized Workflow for Kinase Inhibition Screening

Assay Preparation

Prepare serial dilutions of 2,5-dimethylpyrimidin-4-amine in DMSO Prepare assay buffer, kinase, substrate, and ATP solutions

Assay Execution

Dispense kinase and test compound into a 384-well plate
Incubate at room temperature

'

Initiate the reaction by adding ATP and substrate mixture

'

Incubate at 30°C for a defined period (e.g., 60 minutes)

'

Stop the reaction by adding a detection reagent

Signal Detectign and Analysis

Measure the signal (e.g., luminescence, fluorescence) using a plate reader

'

Calculate percent inhibition relative to controls
Determine ICso value by fitting data to a dose-response curve

Click to download full resolution via product page

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Methodology:
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o Compound Preparation: Prepare a stock solution of 2,5-dimethylpyrimidin-4-amine in 100%
DMSO. Perform serial dilutions to obtain a range of concentrations for ICso determination.

o Assay Plate Preparation: In a 384-well assay plate, add the test compound dilutions, a
positive control inhibitor, and a DMSO vehicle control.

e Enzyme and Substrate Addition: Add the target kinase enzyme to each well, followed by a
pre-incubation period to allow for compound binding.

e Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific
substrate and ATP.

o Reaction Incubation: Allow the reaction to proceed for a specified time at a controlled
temperature (e.g., 30°C).

» Signal Detection: Terminate the reaction and detect the amount of product formed. This is
often achieved using a luminescence-based assay that measures the amount of ATP
remaining after the reaction.

o Data Analysis: Calculate the percentage of kinase activity inhibition for each compound
concentration relative to the DMSO control. Plot the percent inhibition against the logarithm
of the compound concentration and fit the data to a sigmoidal dose-response curve to
determine the ICso value.

Potential Applications in Drug Discovery

While specific biological activities for 2,5-dimethylpyrimidin-4-amine are not extensively
reported, the 4-aminopyrimidine scaffold is a well-established pharmacophore in medicinal
chemistry. Molecules containing this core structure have been investigated for a range of
therapeutic targets, including:

» Protein Kinase Inhibitors: The aminopyrimidine core is a key structural feature in numerous
approved and investigational kinase inhibitors for the treatment of cancer and inflammatory
diseases.

o Enzyme Inhibitors: Derivatives have been designed as inhibitors for other enzyme classes,
such as (-secretase (BACEL1) for Alzheimer's disease.
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o GPCR Modulators: Certain aminopyrimidine analogs have been identified as agonists for G-
protein coupled receptors like GPR119, which is a target for type 2 diabetes.

Given its structural features, 2,5-dimethylpyrimidin-4-amine represents a valuable starting point
or fragment for the design and synthesis of novel therapeutic agents targeting these and other
biological pathways. Further screening and derivatization are required to elucidate its specific
biological functions and potential for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]
e 2. Pyrimidine - Wikipedia [en.wikipedia.org]

« To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dimethylpyrimidin-4-
amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1334585#2-5-dimethylpyridin-4-amine-cas-number-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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